ethyl 4-(1H-imidazol-2-yl)benzoate
Overview
Description
Ethyl 4-(1H-imidazol-2-yl)benzoate is a derivative of imidazole . Imidazole derivatives are heterocyclic building blocks used in chemical synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives, such as this compound, involves cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . This method, catalyzed by ZnO-NPs, has been shown to yield higher product amounts, require less catalyst, and take less time compared to traditional methods . Another synthesis method involves the oxidative condensation of ketones and amidines .Chemical Reactions Analysis
Imidazole derivatives, including this compound, have been used in a variety of chemical reactions. For instance, they have been used in the synthesis of heterocyclic structures . They have also been subjected to a series of heterocyclization reactions with different chemical reagents .Scientific Research Applications
Novel Synthesis Methods
- Tandem Annulation Reaction : A novel synthesis method involving a tandem annulation reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate under mild conditions has been developed, resulting in compounds like ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate (Zhu et al., 2012).
Corrosion Inhibition
Mild Steel Protection in Acidic Environments : Derivatives of ethyl 4-(1H-imidazol-2-yl)benzoate have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces, contributing to increased resistance against corrosion (Ammal et al., 2018).
Brass Corrosion Inhibition : Specific compounds like 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate have shown excellent inhibitory effects on brass corrosion in acidic solutions. Their efficiency is attributed to the formation of a protective film on the brass surface, thereby significantly reducing corrosion rates (Khrifou et al., 2019).
Pharmaceutical Research
Antidepressant Potential : this compound derivatives have been explored for their potential as antidepressants. Specific compounds in this class have shown selective alpha 2-adrenoceptor antagonist activity, which is promising for clinical evaluation in the treatment of depression (Caroon et al., 1982).
Cardiovascular Therapeutics : The compound has also been evaluated for its effects on cardiovascular health. Certain derivatives have been studied for their potential as antihypertensive agents, showing promise in affecting mean arterial blood pressure and heart rate in hypertensive models (Touzeau et al., 2003).
Antiplatelet Activity : Some derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been found to possess significant antiplatelet activity, providing a pathway for the development of new antiplatelet drugs (Chen et al., 2008).
Future Directions
Recent advances in the synthesis of imidazole derivatives highlight the potential for further development in this field . The regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of applications, is an area of ongoing research . The focus is on the bonds constructed during the formation of the imidazole and the functional group compatibility of the process .
Properties
IUPAC Name |
ethyl 4-(1H-imidazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-8H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDYBNRKFOAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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